molecular formula C9H10N2O3S B6614707 5-Oxo-1-(2-thiazolylmethyl)-3-pyrrolidinecarboxylic acid CAS No. 845546-27-2

5-Oxo-1-(2-thiazolylmethyl)-3-pyrrolidinecarboxylic acid

Cat. No. B6614707
CAS RN: 845546-27-2
M. Wt: 226.25 g/mol
InChI Key: SHUZSNXKORKYFY-UHFFFAOYSA-N
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Description

5-Oxo-1-(2-thiazolylmethyl)-3-pyrrolidinecarboxylic acid, abbreviated as 5-OTPA, is an organic compound with a wide range of applications in the field of scientific research. 5-OTPA is mainly used in the synthesis of various compounds, and in the study of biochemical and physiological effects. In

Scientific Research Applications

5-OTPA is widely used in the field of scientific research. It is used as a reagent in the synthesis of various compounds, such as 2-oxo-1-(2-thiazolylmethyl)-3-pyrrolidinecarboxylic acid, which is used in the study of enzyme inhibitors. 5-OTPA is also used in the synthesis of 2-thiazolylmethyl-3-pyrrolidinecarboxylic acid, which is used in the study of neurotransmitters.

Mechanism Of Action

The mechanism of action of 5-OTPA is not well understood. However, it is believed that 5-OTPA acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). The inhibition of COX-2 leads to the reduction of the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-OTPA are not well understood. However, it is believed that 5-OTPA may have anti-inflammatory, analgesic, and antipyretic effects. In addition, 5-OTPA may also have a role in the regulation of cell growth and differentiation.

Advantages And Limitations For Lab Experiments

The advantages of using 5-OTPA in lab experiments include its low cost, availability, and ease of synthesis. Additionally, 5-OTPA is relatively stable and can be stored for extended periods of time. The main limitation of using 5-OTPA in lab experiments is that the mechanism of action is not well understood.

Future Directions

The future directions for the study of 5-OTPA include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research into the synthesis of 5-OTPA and its derivatives may lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the potential toxicity of 5-OTPA and its derivatives is also needed.

Synthesis Methods

5-OTPA can be synthesized through a variety of methods. The most common method involves the reaction of thiourea and 1-bromo-3-pyrrolidinecarboxylic acid in the presence of potassium carbonate. This reaction is carried out in an aqueous solution at a temperature of 60-80°C. The reaction product is then purified by recrystallization with ethanol.

properties

IUPAC Name

5-oxo-1-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c12-8-3-6(9(13)14)4-11(8)5-7-10-1-2-15-7/h1-2,6H,3-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUZSNXKORKYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=NC=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200116
Record name 5-Oxo-1-(2-thiazolylmethyl)-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-1-(2-thiazolylmethyl)-3-pyrrolidinecarboxylic acid

CAS RN

845546-27-2
Record name 5-Oxo-1-(2-thiazolylmethyl)-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845546-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-1-(2-thiazolylmethyl)-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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